Isoforsythiaside

Description

General Overview of Phenylethanoid Glycosides in Medicinal Plant Research

Phenylethanoid glycosides (PhGs) represent a significant class of water-soluble phenolic compounds that are widely distributed throughout the plant kingdom. nih.govnih.gov They have been identified in numerous medicinal plants across various families, such as Oleaceae, Lamiaceae, and Plantaginaceae. researchgate.net Structurally, PhGs are characterized by a hydroxyphenylethyl moiety, which is linked via a glycosidic bond to a β-glucopyranose unit. researchgate.netbenthamdirect.com This core structure is often further embellished with various substituents, including aromatic acids like caffeic acid and ferulic acid, and additional sugar units such as rhamnose or xylose. nih.gov

The diverse and complex structures of PhGs have made them a focal point in phytochemistry and medicinal chemistry research. nih.gov Scientific interest in this class of compounds has grown substantially, leading to the isolation and identification of over 572 PhGs as of June 2020. nih.gov Academic studies have extensively explored the pharmacological potential of these compounds, revealing a broad spectrum of biological activities. researchgate.netbenthamdirect.com These reported activities include antioxidant, anti-inflammatory, antibacterial, and neuroprotective properties, making PhGs a prominent subject in the search for new therapeutic leads from natural sources. nih.govresearchgate.net

Natural Occurrence and Botanical Sources of Isoforsythiaside (B8258917)

This compound is a naturally occurring phytochemical isolated from specific botanical sources. Its discovery and identification are linked to the comprehensive chemical analysis of plants used in traditional medicine.

The primary and well-documented botanical source of this compound is the dried fruit of Forsythia suspensa (Thunb.) Vahl, a plant belonging to the Oleaceae family. nih.govsciopen.com This plant's fruit, known as 'Lianqiao' in Chinese, is a significant component of traditional medicine in China, Japan, and Korea. nih.gov The isolation of this compound from F. suspensa is achieved through standard phytochemical procedures, which involve extraction from the plant material followed by chromatographic techniques to separate and purify the individual compounds. nih.govresearchgate.net One study described its isolation and structural elucidation, confirming it as a novel phenylethanoid glycoside from this source. nih.gov

The genus Forsythia is chemically rich, producing a variety of secondary metabolites. researchgate.net Phytochemical investigations reveal that the primary constituents accumulated in the fruits of these plants are phenylethanoid glycosides, lignans, flavonoids, and triterpenoids. researchgate.netnih.gov this compound exists within this complex chemical matrix alongside numerous other compounds.

The table below summarizes the major classes of chemical compounds found in the genus Forsythia.

| Compound Class | Examples | Reference(s) |

| Phenylethanoid Glycosides | Forsythoside (B13851194) A, Acteoside | researchgate.net |

| Lignans | (+)-Pinoresinol, Phillygenin, (-)-Arctigenin, (-)-Matairesinol | researchgate.netnih.gov |

| Flavonoids | Quercetin, Rutin | researchgate.net |

| Triterpenoids | Ursolic Acid, 3β-acetoxy-20α-hydroxyursan-28-oic acid | researchgate.netnih.gov |

Properties

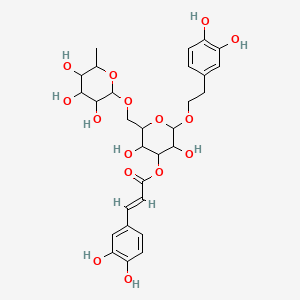

IUPAC Name |

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-4-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)25(38)28(42-13)41-12-20-23(36)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)26(39)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRBWXABVALDGQ-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Chemical Synthesis of Isoforsythiaside

Proposed Biosynthetic Pathways of Phenylethanoid Glycosides

The biosynthesis of isoforsythiaside (B8258917) is believed to follow the general pathway established for phenylethanoid glycosides (PhGs). This intricate process begins with primary metabolic precursors and involves a series of enzymatic transformations to construct the complex final molecule.

Precursor Pathways and Enzymatic Transformations

The journey to this compound starts with precursors from the shikimate pathway, a fundamental route in plants and microorganisms for the biosynthesis of aromatic amino acids. Specifically, L-phenylalanine and L-tyrosine are the primary building blocks.

The proposed biosynthetic pathway can be broadly understood through two main branches that converge:

The Phenylpropanoid Pathway : This well-established pathway converts L-phenylalanine into various phenolic compounds. A key intermediate for PhG biosynthesis is a caffeoyl moiety, typically in the form of caffeoyl-CoA . This transformation involves a series of enzymatic steps including deamination, hydroxylation, and CoA ligation, catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL).

The Tyrosine-Derived Pathway : The phenylethanol portion of this compound, specifically the hydroxytyrosol (B1673988) aglycone, is derived from L-tyrosine. This part of the pathway involves decarboxylation and hydroxylation steps to form hydroxytyrosol .

The core structure is then assembled through glycosylation and acylation steps. A crucial step is the glycosylation of the hydroxytyrosol aglycone to form a glucoside. This is followed by the acylation of the glucose moiety with the caffeoyl group. The specific order and nature of these enzymatic transformations, including the action of specific glycosyltransferases and acyltransferases, are key determinants of the final PhG structure. While the precise enzymes involved in this compound biosynthesis have not been fully elucidated, it is hypothesized that a series of specific UDP-glycosyltransferases (UGTs) and acyltransferases are responsible for the sequential addition of sugar and acyl groups.

| Precursor Molecule | Originating Pathway | Role in this compound Biosynthesis |

| L-Phenylalanine | Shikimate Pathway | Precursor to the caffeoyl moiety |

| L-Tyrosine | Shikimate Pathway | Precursor to the hydroxytyrosol aglycone |

| Caffeoyl-CoA | Phenylpropanoid Pathway | Provides the caffeoyl acyl group |

| Hydroxytyrosol | Tyrosine-derived pathway | Forms the core phenylethanol structure |

Comparative Analysis with Related Caffeoyl Derivatives

This compound is structurally related to other phenylethanoid glycosides, most notably its isomer, forsythoside (B13851194) A . Both compounds share the same molecular formula and core components: a hydroxytyrosol aglycone, a caffeoyl group, and a glucose molecule. The key difference lies in the point of attachment of the rhamnose sugar to the glucose core, which defines their isomeric nature.

The biosynthesis of these related compounds, such as acteoside (verbascoside) , has been more extensively studied and provides a valuable model for understanding this compound formation. researchgate.net The general consensus is that the biosynthesis of these caffeoyl derivatives involves a common pool of precursors and a conserved set of enzymatic reactions. researchgate.netnih.gov Differences in the final products likely arise from the substrate specificity and regioselectivity of the glycosyltransferases and acyltransferases present in a particular plant species or tissue. For instance, the enzyme responsible for attaching the caffeoyl group to the glucose on the hydroxytyrosol glucoside is a key branching point. Furthermore, the specific glycosyltransferases that add additional sugar moieties, such as the rhamnose in forsythoside A, dictate the final structure. It is plausible that the biosynthesis of this compound shares the majority of its pathway with forsythoside A, with a specific isomerase or a glycosyltransferase with different regioselectivity acting at a late stage to yield the "iso-" configuration.

Total Chemical Synthesis Methodologies for this compound

As of current scientific literature, a detailed, step-by-step total chemical synthesis of this compound has not been extensively reported. The chemical synthesis of complex glycosides like this compound presents significant challenges due to the need for stereoselective glycosidic bond formation and the regioselective protection and deprotection of multiple hydroxyl groups. However, general strategies employed for the synthesis of related phenylethanoid glycosides can provide a roadmap for the potential synthesis of this compound.

Strategic Approaches in Glycosyl Block Assembly

A successful total synthesis of this compound would heavily rely on the strategic assembly of its constituent blocks: the protected hydroxytyrosol aglycone, the protected caffeoyl moiety, and the appropriately protected glucose and rhamnose donors.

A common approach in oligosaccharide synthesis is the use of glycosyl donors and glycosyl acceptors . In the context of this compound, this would involve:

Preparation of Building Blocks : The hydroxytyrosol and caffeic acid moieties would need to be synthesized with appropriate protecting groups on their phenolic hydroxyls to prevent unwanted side reactions. The glucose and rhamnose units would be prepared as activated glycosyl donors (e.g., thioglycosides, trichloroacetimidates, or glycosyl halides) with a specific set of protecting groups to control the stereochemical outcome of the glycosylation reactions.

Stepwise Glycosylation : The synthesis would likely proceed in a stepwise manner. A key step would be the stereoselective formation of the β-glycosidic linkage between the hydroxytyrosol aglycone and the glucose donor. Subsequently, the rhamnose donor would be coupled to the glucose unit at the correct position. The stereochemistry of these linkages is critical and is often controlled by the choice of protecting groups on the sugar donors and the reaction conditions.

Acylation and Deprotection : Following the assembly of the trisaccharide-aglycone core, the caffeoyl group would be introduced via an esterification reaction. The final step would involve the global deprotection of all protecting groups to yield the natural product, this compound.

| Synthetic Strategy | Description | Key Challenges |

| Glycosyl Donor/Acceptor Coupling | Stepwise connection of protected sugar units (donors) to an aglycone or another sugar unit (acceptor). | Achieving high stereoselectivity (α vs. β linkage) and regioselectivity. |

| Convergent Synthesis | Synthesizing larger fragments of the molecule separately before coupling them together in the final stages. | Efficient coupling of complex fragments. |

| Protective Group Strategy | Utilizing various protecting groups to mask reactive functional groups and selectively deprotect them as needed. | Compatibility of protecting groups and their selective removal without affecting other parts of the molecule. |

Preclinical Biological Activities and Mechanistic Studies

Antioxidant Activity Research of Isoforsythiaside (B8258917)

The antioxidant capacity of this compound is a well-documented characteristic that is believed to contribute significantly to its other biological effects. nih.govnih.gov

The antioxidant potential of chemical compounds is frequently evaluated using in vitro assays that measure their ability to neutralize stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common, rapid, and sensitive method used for this purpose. lifeasible.comresearchgate.net In this assay, an antioxidant compound donates a hydrogen atom to the DPPH radical, a stable free radical with a deep purple color, causing it to become a colorless or pale yellow molecule. youtube.com The degree of color change, measured by a spectrophotometer, indicates the radical scavenging potential of the compound. youtube.com

The efficacy of an antioxidant in the DPPH assay is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. youtube.comnih.gov A lower IC50 value signifies a higher antioxidant activity. nih.gov While specific IC50 values for this compound are not consistently detailed across all studies, its antioxidant and antimicrobial activities have been noted. nih.gov Assays like DPPH and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation assay are standard methods for quantifying the free-radical scavenging ability of such natural compounds. mdpi.com

Beyond simple chemical assays, the antioxidant effects of this compound have been confirmed within cellular models. A key mechanism of its action is the regulation of intracellular Reactive Oxygen Species (ROS). nih.govresearchgate.net ROS are highly reactive molecules and free radicals, such as superoxide (B77818) and hydroxyl radicals, that are generated as byproducts of normal cellular metabolism. nih.govnih.govresearchgate.net While ROS play roles in cell signaling, their overproduction leads to oxidative stress, a harmful process that can damage cellular components like DNA, proteins, and lipids, ultimately contributing to cell death. nih.gov

In a study using mouse hippocampal neuronal HT22 cells, this compound demonstrated the ability to ameliorate the overaccumulation of intracellular ROS induced by L-glutamate damage. nih.govnih.gov By reducing the levels of these damaging species, this compound helps protect the cell from oxidative stress and subsequent apoptosis (programmed cell death), highlighting a direct cellular antioxidant mechanism. nih.govresearchgate.net

Antibacterial Activity Research of this compound

This compound and its isomers have shown potential as antibacterial agents, particularly against Gram-positive bacteria.

The antibacterial activity of this compound's isomer, forsythiaside, has been quantified against common bacteria responsible for implant-related infections. nih.gov Studies determined the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov Forsythiaside was tested against Gram-positive bacteria, including Staphylococcus aureus and its methicillin-resistant strain (MRSA), as well as Staphylococcus epidermidis. nih.gov However, comprehensive data on its activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli is less prevalent in the examined literature. nih.govsemanticscholar.orgrsc.org The reported antimicrobial activity of this compound itself suggests it may have a similar spectrum. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Forsythiaside Against Select Bacteria This interactive table summarizes the MIC values for forsythiaside, an isomer of this compound.

| Bacterium | Strain | MIC (μg/mL) | Citation |

|---|---|---|---|

| Staphylococcus aureus | ATCC 25923 | 64 | nih.gov |

| Methicillin-resistant S. aureus (MRSA) | ATCC 43300 | 128 | nih.gov |

| Staphylococcus epidermidis | ATCC 35984 | 64 | nih.gov |

Research into the antibacterial mechanisms of this compound's isomer suggests a primary mode of action involves interfering with bacterial adhesion and biofilm formation. nih.gov In studies using titanium alloy discs, a common material for orthopedic implants, forsythiaside was shown to significantly inhibit the adhesion of both S. aureus and MRSA. nih.gov Live/dead cell staining assays confirmed that the compound could eliminate bacteria on the material's surface. nih.gov

The proposed mechanism for many natural antibacterial compounds, including phenylethanoid glycosides and stilbenoids, often involves the disruption of the bacterial cell membrane. mdpi.com This disruption can alter membrane potential and permeability, leading to the leakage of essential intracellular components and ultimately causing cell death. mdpi.com Other potential mechanisms for such compounds include the inhibition of critical enzymes or interference with the synthesis of the bacterial cell wall or nucleic acids. mdpi.com

Neuroprotective Research of this compound and Associated Molecular Pathways

A significant area of research for this compound is its neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govnih.govresearchgate.net Studies have demonstrated that this compound exerts protective effects in both cellular and animal models of Alzheimer's disease. nih.govresearchgate.net In an in vivo study using a transgenic mouse model (APP/PS1), administration of this compound led to improved memory and cognitive ability, a reduction in beta-amyloid (Aβ) plaque deposition in the brain, and restraint of tau protein phosphorylation, all of which are pathological hallmarks of Alzheimer's disease. nih.gov

The primary molecular mechanism underlying these neuroprotective effects is the activation of the Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway. nih.govmdpi.comnih.gov This pathway is crucial for regulating cell survival, proliferation, and metabolism. mdpi.comnih.gov By activating the PI3K/AKT pathway, this compound enhances the expression of anti-apoptotic proteins (like BCL-2) and reduces the expression of pro-apoptotic proteins (like BAX and BAD). nih.govmdpi.com This modulation of the B-cell lymphoma-2 (BCL-2) family of proteins inhibits mitochondrial-related apoptosis and promotes neuronal survival. nih.gov The critical role of this pathway was confirmed in studies where the neuroprotective effects of this compound were blocked by LY294002, a synthetic inhibitor of PI3K. nih.govmdpi.com

Table 2: Summary of Neuroprotective Research Findings for this compound This interactive table outlines key experimental observations related to the neuroprotective effects of this compound.

| Model System | Key Findings | Molecular Mechanism | Citation |

|---|---|---|---|

| L-glutamate-induced HT22 cells | Increased cell viability; inhibited mitochondrial apoptosis; reduced intracellular ROS. | - | nih.govnih.govresearchgate.net |

| APPswe/PSEN1dE9 transgenic mice | Improved memory and cognitive ability; reduced Aβ plaque deposition; restrained tau phosphorylation. | Activation of PI3K/AKT pathway. | nih.govresearchgate.net |

| Aβ₁₋₄₂-induced U251 cells | Relieved mitochondrial swelling and crest ruptures. | Activation of PI3K/AKT pathway. | nih.govmdpi.com |

Preclinical Models of Neurodegeneration (e.g., Alzheimer's Disease Models)

The neuroprotective effects of this compound have been evaluated in both in vitro and in vivo models of neurodegeneration, particularly those mimicking Alzheimer's disease pathology. In an in vitro study using L-glutamate-induced apoptotic HT22 cells, pretreatment with this compound led to increased cell viability. nih.govnih.govmdpi.com Further investigation in Aβ₁₋₄₂-induced U251 cells, another cellular model for Alzheimer's, showed that this compound could alleviate mitochondrial swelling and rupture. nih.govnih.govmdpi.com

An important animal model used in this research is the APPswe/PSEN1dE9 (APP/PS1) transgenic mouse, which is genetically engineered to develop key features of Alzheimer's disease. nih.govnih.gov In these mice, this compound administration was found to improve memory and cognitive abilities while reducing anxiety-like behaviors. nih.govnih.gov Pathologically, the compound reduced the deposition of beta-amyloid (Aβ) plaques in the brain and inhibited the phosphorylation of the tau protein, which is responsible for forming neurofibrillary tangles. nih.govnih.gov These findings were confirmed by thioflavin S staining, which showed a significant reduction in amyloid plaques in the cortex and hippocampus of treated mice. nih.gov

Another study utilized erastin-damaged HT22 cells and LPS-exposed BV2 cells to explore the anti-ferroptosis and anti-neuroinflammatory properties of this compound. sciopen.com

Interactive Data Table: Effects of this compound in Preclinical Neurodegeneration Models

| Model System | Key Findings | Reference |

| L-glutamate-induced HT22 cells | Increased cell viability, inhibited mitochondrial apoptosis. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |

| Aβ₁₋₄₂-induced U251 cells | Relieved mitochondrial swelling and crest ruptures. nih.govnih.govmdpi.com | nih.govnih.govmdpi.com |

| APPswe/PSEN1dE9 (APP/PS1) mice | Improved memory and cognition, reduced Aβ plaques and tau phosphorylation. nih.govnih.gov | nih.govnih.gov |

| Erastin-damaged HT22 cells | Improved mitochondrial morphology. sciopen.com | sciopen.com |

| LPS-exposed BV2 cells | Alleviated expression of pro-inflammatory molecules (NO, IL-6, IL-1β). sciopen.com | sciopen.com |

Modulation of Mitochondrial Function

Mitochondrial dysfunction is a critical factor in the progression of Alzheimer's disease. nih.govmdpi.com this compound has been shown to directly address this issue by improving mitochondrial health. nih.govnih.govmdpi.com In studies involving Aβ₁₋₄₂-induced U251 cells, this compound treatment led to a relief of mitochondrial swelling and a restoration of the mitochondrial crests, along with an increase in their electron density. nih.govnih.gov

Furthermore, in erastin-damaged HT22 cells, a model for studying ferroptosis, this compound was observed to improve the morphology of the mitochondria. sciopen.com The compound also reduced the intracellular levels of reactive oxygen species (ROS) in L-glutamate-treated HT22 cells, indicating a reduction in oxidative stress, which is closely linked to mitochondrial damage. nih.govnih.govmdpi.com The protective effects of this compound on mitochondrial function are, at least in part, mediated through the PI3K/AKT signaling pathway. nih.govmdpi.com

Apoptosis Inhibition Mechanisms

This compound has been shown to inhibit apoptosis, a form of programmed cell death, through various mechanisms. In L-glutamate-induced apoptotic HT22 cells, the compound inhibited mitochondrial apoptosis. nih.govnih.govmdpi.com This was associated with a reduction in the levels of key apoptosis-executing enzymes, caspase-3, -8, and -9. nih.govnih.gov

The anti-apoptotic effects of this compound are linked to its ability to modulate the B-cell lymphoma-2 (Bcl-2) family of proteins. nih.govmdpi.com It enhances the expression of anti-apoptotic proteins while reducing the expression of pro-apoptotic proteins within this family. nih.govmdpi.com This modulation helps to prevent the cascade of events that leads to cell death.

Involvement of the PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a crucial pathway for cell survival and growth, and its disruption has been implicated in Alzheimer's disease. nih.govmdpi.com Research has demonstrated that the neuroprotective effects of this compound are mediated through the activation of this pathway. nih.govnih.govmdpi.com

In APP/PS1 mice, this compound treatment improved PI3K/AKT signaling pathway-related mitochondrial apoptosis. nih.gov The direct involvement of this pathway was confirmed in cell culture experiments where the beneficial effects of this compound on cell viability and mitochondrial function were blocked by the use of LY294002, a synthetic inhibitor of PI3K. nih.govmdpi.com Proteomic analysis also revealed that this compound up-regulated the expression of UBE2I in the hippocampus of APP/PS1 mice, which in turn can lead to increased phosphorylation of the AKT protein and resistance to apoptosis. nih.gov

Attenuation of Ferroptosis and Neuroinflammation

Recent studies have highlighted the role of this compound in mitigating ferroptosis and neuroinflammation, two processes that contribute to the development of Alzheimer's disease. sciopen.com In APP/PS1 mice, this compound was found to inhibit ferroptosis and neuroinflammation. sciopen.com

Mechanistically, this compound upregulates the expression of key anti-ferroptotic proteins such as Glutathione Peroxidase 4 (GPX4), Ferritin Heavy Chain (FTH), and Ferritin Light Chain (FTL). sciopen.com It also downregulates proteins involved in iron transport and signaling that promote ferroptosis, including Transferrin Receptor 1 (TFR1) and Divalent Metal Transporter 1 (DMT1). sciopen.com

In terms of neuroinflammation, this compound treatment in LPS-exposed BV2 microglial cells led to a reduction in the expression of nitric oxide (NO), interleukin-6 (IL-6), and interleukin-1β (IL-1β). sciopen.com In the brains of APP/PS1 mice, it downregulated markers of neuroinflammation such as Glial Fibrillary Acidic Protein (GFAP) and key components of the NF-κB signaling pathway, including phosphorylated IKKα+β, IκBα, and NF-κB. sciopen.com The compound's anti-ferroptotic and anti-neuroinflammatory effects appear to be at least partially mediated by the activation of the Nrf2 signaling pathway. sciopen.com

Interactive Data Table: Molecular Targets of this compound in Ferroptosis and Neuroinflammation

| Process | Molecular Target | Effect of this compound | Reference |

| Ferroptosis | GPX4, FTH, FTL | Upregulation | sciopen.com |

| TFR1, DMT1 | Downregulation | sciopen.com | |

| Neuroinflammation | NO, IL-6, IL-1β (in BV2 cells) | Downregulation | sciopen.com |

| GFAP, p-IKKα+β, p-IκBα, p-NF-κB (in APP/PS1 mice) | Downregulation | sciopen.com | |

| Signaling Pathways | Nrf2, p-GSK-3β, NQO1 | Upregulation | sciopen.com |

| p-Fyn | Downregulation | sciopen.com |

Anticancer Research and Epigenetic Modulation by this compound

Beyond its neuroprotective effects, this compound has emerged as a compound of interest in the field of anticancer research due to its epigenetic modulating activities.

Identification as a Histone Lysine-Specific Demethylase 1 (LSD1) Covalent Inhibitor

This compound has been identified as a covalent inhibitor of Histone Lysine-Specific Demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in regulating gene expression by removing methyl groups from histones, and its overexpression is associated with the development and progression of various cancers. By inhibiting LSD1, this compound can modulate the epigenetic landscape of cancer cells, potentially leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. The covalent nature of this inhibition suggests a strong and potentially long-lasting effect on the enzyme's activity. Further research into this mechanism could open new avenues for the development of this compound-based anticancer therapies.

Mechanism of Covalent Binding to LSD1

Scientific investigations have revealed that this compound functions as a covalent inhibitor of LSD1. nih.govblogspot.comacs.org This mode of inhibition is distinct from many synthetic inhibitors that bind to the FAD cofactor. blogspot.comacs.org

α,β-unsaturated ketone moiety: The chemical structure of this compound features an α,β-unsaturated ketone group. This specific chemical arrangement is crucial for its inhibitory activity, acting as a reactive site that forms a stable, covalent bond with the LSD1 enzyme. nih.govblogspot.comacs.org

Ser817 residue: Through techniques including liquid chromatography-mass spectrometry (LC-MS/MS) analysis, researchers have pinpointed the exact binding site on the enzyme. nih.govblogspot.comacs.org this compound covalently binds to the Serine 817 (Ser817) residue within the amine oxidase-like domain of LSD1. nih.govblogspot.comacs.org This interaction effectively blocks the domain, leading to the inhibition of the enzyme's demethylase function. nih.govblogspot.comacs.org

| Feature | Description | Source(s) |

| Target Enzyme | Histone lysine-specific demethylase 1 (LSD1) | nih.gov, blogspot.com, acs.org |

| Binding Type | Covalent | nih.gov, blogspot.com, acs.org |

| Key Moiety | α,β-unsaturated ketone | nih.gov, blogspot.com, acs.org |

| Binding Site | Serine 817 (Ser817) residue | nih.gov, blogspot.com, acs.org |

| Effect | Blocks the amine oxidase-like domain of LSD1 | nih.gov, blogspot.com, acs.org |

Modulation of Downstream Signaling Pathways

The inhibition of LSD1 by this compound triggers changes in downstream molecular signaling pathways that are critical in cancer progression. nih.govblogspot.comacs.org Specifically, the RBMS3/Twist1/MMP2 pathway is significantly affected. nih.govblogspot.comacs.org

RBMS3/Twist1/MMP2 Axis: Research indicates that RNA Binding Motif Single Stranded Interacting Protein 3 (RBMS3) acts as a tumor suppressor. researchgate.net It functions by binding to the mRNA of Twist1, a key transcription factor involved in metastasis, and downregulating its expression. researchgate.net The reduction in Twist1 subsequently leads to the inhibition of Matrix Metalloproteinase-2 (MMP2), an enzyme that degrades the extracellular matrix, a key step in cell invasion and metastasis. researchgate.net

Effect of this compound: Treatment with this compound leads to the activation of the RBMS3/Twist1/MMP2 signaling pathway. nih.govblogspot.comacs.org By inhibiting LSD1, this compound promotes the expression of RBMS3. This, in turn, suppresses Twist1 and consequently reduces the expression and extracellular levels of MMP2. nih.govblogspot.comresearchgate.net

| Target | Effect of this compound Treatment | Downstream Consequence | Source(s) |

| RBMS3 | Activated/Upregulated | Increased suppression of Twist1 | nih.gov, blogspot.com, acs.org, researchgate.net |

| Twist1 | Inhibited/Downregulated | Decreased expression of MMP2 | nih.gov, blogspot.com, acs.org, researchgate.net |

| MMP2 | Inhibited/Downregulated | Reduced cell invasion and migration | nih.gov, blogspot.com, acs.org, researchgate.net |

Implications in Breast Cancer Metastasis Models

The mechanistic actions of this compound have shown significant anti-metastatic effects in preclinical models of breast cancer. nih.govblogspot.comacs.org The most widely utilized models for such studies often involve established human cancer cell lines transplanted into immunodeficient mice (xenografts). nih.gov

In Vitro and In Vivo Inhibition: Studies utilizing the MDA-MB-231 human breast cancer cell line, a standard for metastatic breast cancer research, have demonstrated the efficacy of this compound. nih.govnih.gov Treatment with the compound was shown to inhibit the metastasis of these cells both in laboratory cell cultures (in vitro) and in animal models (in vivo). nih.govblogspot.comacs.org This inhibition of metastasis is a direct consequence of the LSD1 inhibition and subsequent modulation of the RBMS3/Twist1/MMP2 pathway. nih.govblogspot.comacs.org These findings suggest that this compound provides a novel molecular template for developing agents that target LSD1 to combat breast cancer metastasis. nih.govblogspot.comacs.org

| Model System | Cell Line | Observed Effect | Source(s) |

| In Vitro | MDA-MB-231 | Inhibition of cell metastasis | nih.gov, blogspot.com, acs.org |

| In Vivo | MDA-MB-231 Xenograft | Inhibition of cell metastasis | nih.gov, blogspot.com, acs.org |

Structure Activity Relationship Sar Studies of Isoforsythiaside

Comparative Analysis with Isomeric Phenylethanoid Glycosides (e.g., Forsythiaside A)

Isoforsythiaside (B8258917) is an isomer of forsythiaside A, both of which are major bioactive phenylethanoid glycosides isolated from the fruit of Forsythia suspensa. mdpi.comnih.gov While they share the same molecular formula, their structural differences lead to nuances in their biological activities. Both compounds are recognized for their potent antioxidant effects. mdpi.comnih.govnih.gov

Studies comparing these isomers reveal that stereochemistry can significantly impact biological action, affecting how a molecule binds to its target and its subsequent metabolic fate. nih.gov Forsythiaside A has been reported to exhibit neuroprotective effects by inhibiting oxidative stress and the expression of acetylcholinesterase and caspase-3. mdpi.com Similarly, this compound demonstrates neuroprotective properties, attenuating mitochondrial dysfunction and apoptosis. mdpi.com

While both isomers show strong antioxidant and antibacterial activities, the specific potency can vary. For instance, forsythiaside was found to possess strong antioxidant and antibacterial activity in certain studies. nih.gov Research on this compound also confirms its strong antioxidant and antibacterial capabilities. nih.gov The subtle differences in the spatial arrangement of their constituent groups likely influence their interaction with biological targets, although many studies highlight their shared primary activities.

| Compound | Isomeric Relationship | Key Reported Biological Activities | Source |

|---|---|---|---|

| This compound | Isomers | Antioxidant, Antibacterial, Neuroprotective (attenuates mitochondrial dysfunction) | mdpi.comnih.gov |

| Forsythiaside A | Antioxidant, Antibacterial, Neuroprotective (inhibits oxidative stress, acetylcholinesterase) | mdpi.comnih.gov |

Functional Group Contributions to Biological Activities

The diverse biological effects of this compound can be attributed to the specific contributions of its key functional moieties.

This compound belongs to the class of phenylethanoid glycosides (PhGs), which are water-soluble compounds characterized by a phenethyl alcohol moiety linked to a β-glucopyranose. nih.gov This core structure is typically decorated with other groups, such as aromatic acids. nih.gov The significant antioxidant activity of this compound is largely conferred by its phenylethanoid glycoside structure. nih.govresearchgate.net

The antioxidant capacity is primarily associated with the caffeic acid portion of the molecule. The two hydroxyl groups on the catechol ring of the caffeic acid moiety are excellent hydrogen donors, which allows them to effectively scavenge free radicals and reduce oxidative stress. This structural feature is a hallmark of many potent antioxidant phenols. The extended conjugation within the caffeoyl group also helps to stabilize the resulting radical, further enhancing its antioxidant potential.

| Structural Feature | Functional Role | Mechanism of Action | Source |

|---|---|---|---|

| Caffeoyl Group (Catechol Ring) | Primary Antioxidant Component | Donates hydrogen atoms to neutralize free radicals. | nih.gov |

| Phenylethanoid Structure | Overall Scaffold | Positions the caffeoyl and sugar moieties for biological interaction. | nih.gov |

The structure of this compound includes a caffeoyl group, which contains an α,β-unsaturated ester. This system is functionally similar to an α,β-unsaturated ketone and acts as a Michael acceptor. nih.gov This electrophilic moiety has the potential to react with nucleophilic residues, such as the thiol group of cysteine, in proteins via a hetero-Michael addition reaction. nih.gov

This type of reaction forms a stable covalent bond between the compound and the protein target, a mechanism known as covalent inhibition. nih.gov Covalent inhibitors can offer advantages in drug design, including enhanced potency and prolonged duration of action. The α,β-unsaturated carbonyl system within chalcone (B49325) derivatives, for example, has been shown to be responsible for the inhibition of proteasomal activity through nucleophilic attack by a threonine residue in the catalytic site. nih.gov While specific studies detailing the covalent inhibition mechanism of this compound are emerging, its structure strongly suggests the potential for this mode of action, which could underlie some of its diverse biological activities. The reactivity of such α,β-unsaturated systems is a key factor in their biological effects. researchgate.net

Analytical Methodologies for Isoforsythiaside Research

Extraction and Isolation Techniques from Natural Sources

Isoforsythiaside (B8258917) is naturally found in plants, most notably in the dried fruit of Forsythia suspensa (Thunb.) Vahl. sciopen.comnih.gov The initial step in studying this compound involves its extraction and isolation from these plant materials. This process is critical for obtaining a purified form of this compound for subsequent structural elucidation and bioactivity screening.

The extraction process typically begins with the use of solvents to draw out a broad range of chemical constituents from the plant matrix. researchgate.nettaylorfrancis.com Conventional methods like maceration, percolation, or Soxhlet extraction are often employed. researchgate.net Modern, more efficient techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized to enhance extraction yield and reduce the consumption of time and solvents. researchgate.netnih.gov The choice of solvent is crucial; polar solvents like methanol (B129727) or ethanol (B145695) are commonly used, often in aqueous mixtures, to effectively solubilize phenylethanoid glycosides like this compound. researchgate.net

Following the initial crude extraction, a series of purification steps are required to isolate this compound from the complex mixture of other phytochemicals. nih.gov A common strategy involves liquid-liquid partitioning to separate compounds based on their polarity. Subsequently, various chromatographic techniques are employed for fine purification.

Column Chromatography is a fundamental technique used in the isolation process. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel or macroporous resin. Different compounds travel through the column at different rates depending on their affinity for the stationary phase and the polarity of the mobile phase, allowing for their separation.

Solid-Phase Extraction (SPE) is another valuable technique for sample clean-up and fractionation. nih.govresearchgate.net SPE can selectively retain or elute this compound from the extract, removing interfering substances and concentrating the target compound. researchgate.net This method is efficient and can be tailored by using different sorbent materials. researchgate.net

The final purification is often achieved using Preparative High-Performance Liquid Chromatography (Prep-HPLC) . This high-resolution technique allows for the isolation of highly pure this compound from a semi-purified fraction.

A typical isolation workflow is summarized below:

| Step | Technique | Purpose |

| 1 | Solvent Extraction | To obtain a crude extract from the dried plant material (e.g., Forsythia suspensa fruit). |

| 2 | Liquid-Liquid Partitioning | To perform initial fractionation of the crude extract based on polarity. |

| 3 | Column Chromatography | To separate the partitioned extract into multiple fractions, enriching the fraction containing this compound. |

| 4 | Solid-Phase Extraction (SPE) | To further purify the this compound-rich fraction and remove impurities. |

| 5 | Preparative HPLC | To achieve final isolation of this compound with high purity. |

Chromatographic and Spectroscopic Methods for Characterization and Quantification

Once isolated, or for quantification within a complex mixture, a suite of advanced chromatographic and spectroscopic methods is used to confirm the identity, structure, and amount of this compound. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.gov It is widely used for both the qualitative and quantitative determination of the compound in plant extracts and biological samples. researchgate.net

In a typical HPLC analysis, a reversed-phase C18 column is used. nih.gov The separation is achieved using a gradient elution system, where the mobile phase composition is changed over time. nih.gov A common mobile phase consists of a mixture of an aqueous solution (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at its specific maximum wavelength. mdpi.com

| HPLC Parameter | Typical Condition |

| Stationary Phase (Column) | Reversed-phase C18 |

| Mobile Phase | Gradient of water (with 0.1-0.2% formic acid) and acetonitrile/methanol. nih.gov |

| Detection | Diode Array Detector (DAD) or UV-Vis Detector. mdpi.com |

| Injection Volume | 5-20 µL. nih.govmdpi.com |

| Column Temperature | 25-30 °C. mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. rsc.orgnih.gov This hyphenated technique is exceptionally well-suited for identifying and quantifying this compound, even at very low concentrations in complex matrices like plasma or tissue extracts. nih.gov

The LC part separates this compound from other components, after which it enters the mass spectrometer's ion source. mdpi.com Electrospray ionization (ESI) is a commonly used ionization technique, often operated in negative ion mode for phenylethanoid glycosides, which readily form [M-H]⁻ ions. nih.govmdpi.com

The tandem mass spectrometry (MS/MS) capability allows for structural confirmation through fragmentation analysis. nih.gov The precursor ion (the molecular ion of this compound) is selected and fragmented, producing a characteristic pattern of product ions. This transition is highly specific and is used in modes like Multiple Reaction Monitoring (MRM) for highly sensitive and selective quantification. nih.gov

| LC-MS/MS Parameter | Typical Setting |

| Chromatography | As per HPLC methods (e.g., C18 column, water/acetonitrile mobile phase). nih.gov |

| Ionization Source | Electrospray Ionization (ESI), often in negative mode. nih.govmdpi.com |

| MS Analysis | Tandem MS (MS/MS) for fragmentation. nih.gov |

| Quantification Mode | Multiple Reaction Monitoring (MRM). nih.gov |

| Common Adduct | [M-H]⁻ (Negative Ion Mode). mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural elucidation of natural products like this compound. rsc.orgnih.gov While other methods can suggest an identity based on mass and chromatographic behavior, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Both one-dimensional (1D) NMR (¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR (e.g., COSY, HSQC, HMBC) experiments are performed.

¹H NMR provides information about the number, environment, and connectivity of protons.

¹³C NMR reveals the number and types of carbon atoms.

2D NMR experiments establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete assembly of the molecular structure, including the stereochemistry and the linkage points of the sugar moieties to the aglycone.

High-Resolution Mass Spectrometry (HR-MS), using instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides extremely accurate mass measurements of the parent ion. nih.govnih.gov This high mass accuracy allows for the unambiguous determination of the elemental formula of this compound. mdpi.com This is a crucial step in confirming the identity of the compound, as it can distinguish between isomers and other compounds with the same nominal mass. mdpi.com HR-MS is often coupled with LC to analyze complex mixtures and confidently identify known and unknown compounds based on their exact mass. mdpi.com

Future Research Directions and Perspectives

Exploration of Additional Preclinical Pharmacological Activities

While the neuroprotective effects of Isoforsythiaside (B8258917) are increasingly well-documented, its chemical structure suggests a broader range of pharmacological activities that warrant investigation. nih.govyoutube.com Future preclinical studies should extend beyond the central nervous system to explore its efficacy in other therapeutic areas.

Recent findings have indicated that this compound may possess anti-tumor properties, with one study reporting its ability to impede osteosarcoma progression by suppressing Lysine-Specific Demethylase 1 (LSD1) expression. medchemexpress.com This discovery opens a significant new avenue for cancer research. Future investigations should systematically screen this compound against a panel of cancer cell lines to determine its spectrum of activity. Mechanistic studies in oncology could explore its effects on cell proliferation, apoptosis, angiogenesis, and metastasis, building on established anti-cancer mechanisms of similar phenolic compounds. nih.govmdpi.commdpi.com

Furthermore, the anti-inflammatory and antioxidant properties of this compound suggest potential applications in managing chronic conditions such as cardiovascular and metabolic diseases. nih.govnih.govfrontiersin.org Research could be designed to investigate its effects on key pathological processes in these diseases, such as endothelial dysfunction, myocardial fibrosis, insulin (B600854) resistance, and dyslipidemia. pressbooks.pubresearchgate.net Preclinical models of atherosclerosis, myocardial infarction, and type 2 diabetes would be appropriate for evaluating this potential. pressbooks.pubresearchgate.net Additionally, a recent report highlighted an anti-renal fibrosis effect, suggesting its utility in chronic kidney disease, another area deserving further exploration. medchemexpress.com

Table 1: Proposed Areas for Preclinical Pharmacological Exploration of this compound

| Therapeutic Area | Potential Activity | Suggested Research Focus | Relevant Preclinical Models |

|---|---|---|---|

| Oncology | Anti-tumor, Immuno-modulation | Investigating effects on cell cycle, apoptosis, and the tumor microenvironment. medchemexpress.com | Osteosarcoma xenografts, breast cancer cell lines, melanoma models. medchemexpress.com |

| Cardiovascular Disease | Cardioprotective, Anti-atherosclerotic | Evaluating effects on myocardial ischemia-reperfusion injury, endothelial function, and plaque formation. pressbooks.pub | Models of diet-induced obesity, myocardial infarction, and atherosclerosis. researchgate.net |

| Metabolic Disorders | Anti-diabetic, Anti-obesity | Assessing impact on glucose metabolism, insulin signaling, and adipocyte function. nih.govfrontiersin.org | High-fat diet-induced obese mice, models of type 2 diabetes. researchgate.net |

| Fibrotic Diseases | Anti-fibrotic | Exploring the inhibition of fibroblast activation and extracellular matrix deposition in various organs. medchemexpress.com | Models of renal fibrosis, hepatic fibrosis, and pulmonary fibrosis. |

Advanced Mechanistic Elucidation Studies

Current understanding of this compound's mechanism of action centers on its ability to modulate several key signaling pathways, including the PI3K/AKT, Nrf2, and NF-κB pathways. nih.govnih.govyoutube.com These pathways are critical regulators of cell survival, apoptosis, and inflammation. nih.govyoutube.com While valuable, this knowledge represents an intermediate level of understanding. Future mechanistic studies must delve deeper to identify the direct molecular initiators of these signaling cascades.

A primary goal should be the identification of the direct binding protein(s) or molecular target(s) of this compound. Techniques such as affinity chromatography-mass spectrometry, drug affinity responsive target stability (DARTS), and cellular thermal shift assay (CETSA) could be employed to "fish out" binding partners from cell lysates. The recent finding that this compound suppresses LSD1 expression in osteosarcoma provides a critical lead. medchemexpress.com Future work should validate whether LSD1 is a direct target or if its expression is modulated through an upstream mechanism. Exploring other potential epigenetic targets is also a promising direction.

Advanced studies should also aim to create a more integrated map of the compound's effects, investigating the crosstalk between the PI3K/AKT, Nrf2, and NF-κB pathways following treatment. It is crucial to understand how these pathways interact to produce the observed cellular phenotype, such as the inhibition of both ferroptosis and apoptosis in neurons. nih.govyoutube.com For instance, researchers could investigate how the activation of the PI3K/AKT pathway by this compound influences the transcriptional activity of NF-κB or the nuclear translocation of Nrf2.

Structure-Guided Optimization for Enhanced Bioactivity

The native chemical structure of this compound, while bioactive, may not possess optimal pharmacological properties for therapeutic development. Structure-activity relationship (SAR) studies are essential for identifying the key chemical features (pharmacophores) responsible for its activity and for guiding the synthesis of optimized derivatives with enhanced potency, selectivity, and pharmacokinetic profiles.

This compound's structure offers several functional groups for modification:

Phenolic Hydroxyl Groups: The multiple hydroxyl (-OH) groups on the caffeoyl and phenylethanoid moieties are prime candidates for modification. nih.govnih.gov Strategies could include selective methylation, halogenation, or acylation to alter hydrogen-bonding capacity, lipophilicity, and metabolic stability.

Glycosidic Bond: The stability of the glycosidic linkage connecting the sugar units to the aglycone is a key determinant of metabolism and bioavailability. Synthesizing analogs with more stable linkages (e.g., C-glycosides) or, conversely, prodrugs with linkages designed for cleavage at a target site could be explored.

Sugar Moieties: The rhamnose and glucose units can be modified or replaced with other sugars to investigate their role in target binding and solubility. In some natural products, sugar moieties are crucial for activity, while in others, the aglycone is the primary active component.

A systematic SAR campaign, guided by computational modeling and molecular docking against identified targets (such as LSD1), would enable a rational approach to drug design. The goal would be to produce novel chemical entities based on the this compound scaffold with superior "drug-like" properties. youtube.com

Table 2: Potential Strategies for Chemical Modification of this compound

| Structural Moiety | Modification Strategy | Potential Outcome | Rationale |

|---|---|---|---|

| Caffeoyl Hydroxyls | Methylation, Fluorination | Increased metabolic stability, altered binding affinity | Block sites of oxidative metabolism; modify electronic properties for target interaction. |

| Phenylethanol Hydroxyl | Esterification, Etherification | Prodrug development, modified solubility | Improve membrane permeability or create targeted release mechanisms. |

| Glycosidic Linkage | Synthesis of C-glycoside analogs | Enhanced in vivo stability | C-glycosidic bonds are resistant to enzymatic hydrolysis, potentially increasing half-life. |

| Sugar Units | Removal or replacement of rhamnose/glucose | Altered solubility and target interaction | Determine the contribution of the sugar units to overall bioactivity and pharmacokinetic profile. |

Application of Omics Technologies (e.g., Proteomics, Metabolomics)

Omics technologies provide a powerful, unbiased approach to understanding the global biological effects of a compound. While label-free proteomics has already been used to identify protein expression changes in response to this compound, a broader application of omics is a critical next step. nih.govyoutube.com

Proteomics: Beyond label-free quantification, advanced proteomic techniques can be used to study post-translational modifications (PTMs) like phosphorylation, acetylation, and lactylation, which are crucial for signal transduction. nih.gov This could provide a dynamic view of how this compound modulates signaling pathways like PI3K/AKT.

Metabolomics and Lipidomics: These technologies are essential for mapping the metabolic reprogramming induced by this compound. In cancer cells, for example, a metabolomics study could reveal whether the compound disrupts glycolysis or glutaminolysis, key pathways for tumor growth. In neurodegenerative disease models, it could identify changes in neurotransmitter metabolism or brain energy substrates. Stable isotope tracing experiments could further pinpoint the specific metabolic fluxes being altered.

Transcriptomics: RNA-seq analysis would complement proteomics data by revealing changes at the gene expression level, helping to distinguish between transcriptional and post-transcriptional modes of regulation.

Integrating data from multiple omics platforms (multi-omics) will provide a comprehensive, systems-level understanding of this compound's mechanism of action, potentially revealing novel targets and biomarkers of its activity.

Development of Novel Analytical Techniques

The advancement of this compound as a potential therapeutic agent is contingent upon the availability of robust and validated analytical methods for its detection and quantification in complex biological matrices like plasma, urine, and tissue homogenates.

Future research should focus on developing and validating high-performance analytical methods, with a strong emphasis on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Key objectives for method development include:

High Sensitivity and Specificity: Achieving low limits of quantification (LOQ) to enable accurate pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion (ADME) of the compound.

High Throughput: Creating rapid and automated methods suitable for screening large numbers of samples during preclinical and potentially clinical development.

Metabolite Identification: Using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap MS) to identify the metabolites of this compound formed in vivo. Understanding its metabolic fate is crucial for assessing its safety and efficacy.

Application in Herbal Medicine: Developing standardized methods for quantifying this compound in raw extracts of Forsythia suspensa and related herbal products to ensure quality control and consistent potency.

These advanced analytical techniques are not merely supportive tools but are fundamental to the successful translation of this compound from a laboratory curiosity to a well-characterized therapeutic candidate.

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-hydroxynonenal (4-HNE) |

| Asiaticoside |

| Caspase-3 |

| Caspase-8 |

| Caspase-9 |

| Forsythoside (B13851194) A |

| Glutamate |

| This compound |

| LY294002 |

| Nitric Oxide (NO) |

| Interleukin-1 beta (IL-1β) |

| Interleukin-6 (IL-6) |

| PI3K/AKT pathway proteins |

| Nrf2 pathway proteins |

| NF-κB pathway proteins |

Q & A

Q. What safeguards are critical when designing animal studies involving this compound for renal fibrosis?

- Ethical framework :

Adhere to ARRIVE 2.0 guidelines for preclinical reporting.

Include sham-operated controls and blinded outcome assessments.

Justify sample sizes via power analysis (α=0.05, β=0.2) to minimize unnecessary animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.